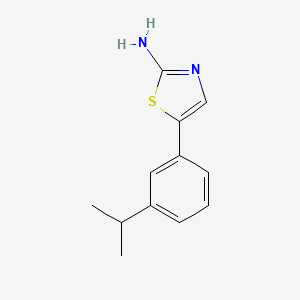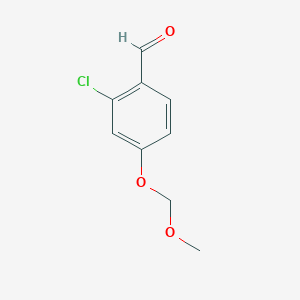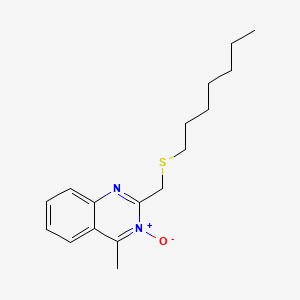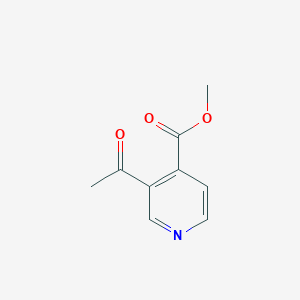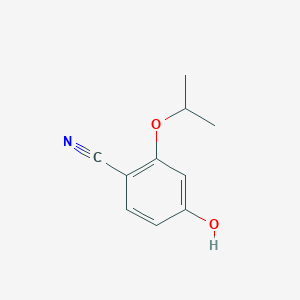![molecular formula C18H29N3O3S B14022944 Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- CAS No. 7467-67-6](/img/structure/B14022944.png)
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- is an organic compound with a complex structure
Preparation Methods
The synthesis of Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- involves several steps. One common method is the reaction of 4-(diethylamino)cyclohexylamine with sulfonyl chloride, followed by the addition of acetamide. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol and catalysts like palladium on carbon. .
Scientific Research Applications
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]- can be compared with other similar compounds such as:
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Another similar compound with variations in the substituent groups, affecting its reactivity and applications.
Acetamide, N-(4-aminophenyl)-: This compound has a simpler structure and different chemical properties compared to Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-.
Properties
CAS No. |
7467-67-6 |
|---|---|
Molecular Formula |
C18H29N3O3S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[4-[[4-(diethylamino)cyclohexyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H29N3O3S/c1-4-21(5-2)17-10-6-16(7-11-17)20-25(23,24)18-12-8-15(9-13-18)19-14(3)22/h8-9,12-13,16-17,20H,4-7,10-11H2,1-3H3,(H,19,22) |
InChI Key |
MZOVMBZQDLZGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


